alpha-Glutinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

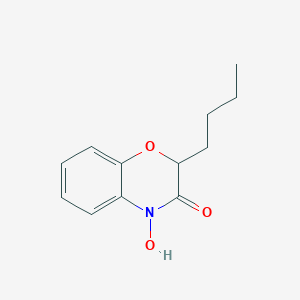

Alpha-Glutinol is a naturally occurring compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a member of the class of compounds known as triterpenoids, which are widely distributed in plants and exhibit a broad range of biological activities.

Scientific Research Applications

Alpha-Glutinol in Diabetes Research

Alpha Cell Survival and Beta Cell Cycle Control : this compound has been implicated in studies examining alpha and beta cells in the context of diabetes. Research suggests that specific proteins (e.g., Rb, not p107) are crucial for the modulation of cell cycling in alpha and beta cells, impacting diabetes development and treatment. The GLP-1 analogue, exendin-4, influenced these cells differently, highlighting the complex interactions within islet cells and their importance in diabetes research (Cai et al., 2014).

Alpha-Cell Physiology in Glucose Homeostasis : Studies on the physiology of alpha-cells, which secrete glucagon, underscore their role in glucose homeostasis. Understanding alpha-cell stimulus-secretion coupling and the influence of various factors, including nutrients, hormones, and neural inputs, is vital for comprehending diabetes pathology and potential treatments (Quesada et al., 2008).

This compound in Cancer Research

- Molecular Docking and Target Gene Analysis : Network pharmacology and molecular docking approaches have been used to explore the mechanism of action of Glutinol, a triterpenoid compound similar to this compound. This research is essential for understanding how these compounds can influence a wide range of proteins and pathways, potentially offering new avenues in drug development for conditions like cancer and diabetes (Alzarea et al., 2022).

This compound in Nutritional and Health Research

Protein Metabolism Regulation : Glutamine, closely related to this compound, is crucial for gene expression, protein turnover, and nutrient metabolism. Its role in conditions like infection, sepsis, and critical illness underscores the importance of understanding how it regulates protein metabolism and its potential therapeutic applications (Xi et al., 2011).

Physiological Functions and Applications : Alpha-ketoglutarate (AKG), another molecule related to this compound, is key in the Krebs cycle and plays a role in muscle protein synthesis, gastrointestinal cell fuel, and bone tissue formation. Recent research has highlighted its potential in extending lifespan and delaying age-related diseases, making it an area of interest for health and nutrition research (Wu et al., 2016).

properties

CAS RN |

14554-13-3 |

|---|---|

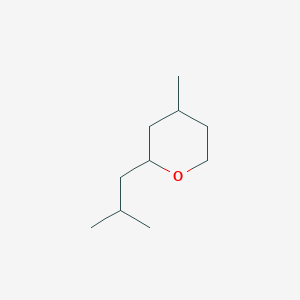

Molecular Formula |

C30H50O |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(3R,6aS,6aS,6bR,8aR,12aR,14aR,14bS)-4,4,6a,6b,8a,11,11,14a-octamethyl-1,2,3,6,6a,7,8,9,10,12,12a,13,14,14b-tetradecahydropicen-3-ol |

InChI |

InChI=1S/C30H50O/c1-25(2)13-14-27(5)15-17-29(7)22-11-9-20-21(10-12-24(31)26(20,3)4)28(22,6)16-18-30(29,8)23(27)19-25/h9,21-24,31H,10-19H2,1-8H3/t21-,22+,23-,24-,27-,28+,29-,30+/m1/s1 |

InChI Key |

HFSACQSILLSUII-VXRRTDEQSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@H]4CC=C5[C@H]([C@@]4(CC[C@]3([C@@H]1CC(CC2)(C)C)C)C)CC[C@H](C5(C)C)O)C |

SMILES |

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C |

Canonical SMILES |

CC1(CCC2(CCC3(C4CC=C5C(C4(CCC3(C2C1)C)C)CCC(C5(C)C)O)C)C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)